Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Description
Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C14H22ClNO6S and its molecular weight is 367.84. The purity is usually 95%.
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Biological Activity
Tert-butyl 1-[(chlorosulfonyl)methyl]-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate, with the CAS number 2228693-26-1, is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure, characterized by a spirocyclic core and reactive chlorosulfonyl group, suggests various applications in medicinal chemistry and biological research.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential mechanisms of action:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The chlorosulfonyl group may enhance interaction with microbial cell membranes, leading to increased permeability and cell death.
- Enzyme Inhibition : The compound's ability to modify biomolecules suggests potential as an enzyme inhibitor. Its reactive groups may interact with active sites of enzymes, potentially altering their function.
- Cytotoxicity : Some derivatives of spirocyclic compounds have shown cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully explored.
Case Studies and Research Findings
Several studies have investigated related compounds, providing insights into the biological activity of this compound.
Table 1: Summary of Biological Activities from Related Compounds
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, including proteins and nucleic acids. This reactivity can lead to:
- Modification of Protein Structure : By binding to amino acid side chains, the compound may alter protein conformation and function.
- Inhibition of Cellular Pathways : Targeting specific enzymes involved in metabolic pathways could disrupt normal cellular functions, leading to apoptosis in cancer cells.
Properties
IUPAC Name |
tert-butyl 1-(chlorosulfonylmethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO6S/c1-13(2,3)22-12(18)16-6-4-14(5-7-16)8-11(17)21-10(14)9-23(15,19)20/h10H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEYLEYEBINNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC2CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.